1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one” is a chlorinated ketone with a cyclopropyl group. The presence of the ketone functional group (C=O) and the chloro group (Cl) can influence its reactivity and properties .
Molecular Structure Analysis
The compound contains a cyclopropyl group, which is a three-membered carbon ring. This ring is known for its angle strain due to the 60° bond angles, which are much smaller than the ideal 109.5° bond angles for sp3 hybridized carbon atoms . The compound also contains a chlorine atom and a ketone functional group .Chemical Reactions Analysis
The compound contains a ketone functional group, which is known to undergo a variety of chemical reactions, including nucleophilic addition and reduction. The presence of the chlorine atom also allows for nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ketone group could increase its polarity, influencing its solubility in different solvents . The chlorine atom could also influence its reactivity .Scientific Research Applications
Anti-inflammatory Compounds
- Analog Synthesis for Anti-inflammatory Activity : Compounds related to butan-2-one derivatives, like 4-(6-methoxy-2-naphthyl)butan-2-one, have been synthesized and tested for anti-inflammatory activity. These compounds, with small lipophilic groups and a butan-2-one side chain, showed promising activity, indicating potential applications in anti-inflammatory drug development (Goudie et al., 1978).
Crystal Structure and Synthesis
- Synthesis and Structural Characterization : The compound (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, synthesized and characterized by spectroscopy, showcased potential in exploring new chemical structures and in crystallography research (Wu et al., 2015).
Diversity-Oriented Synthesis
- Synthesis of Chlorinated Arenes : One-pot cyclizations of chlorinated butadienes have been used to prepare various chlorosalicylates, demonstrating their utility in the synthesis of chlorinated arenes, a crucial aspect in organic chemistry (Wolf et al., 2009).
Hydrolytic Resolution
- Resolution of Cyclopropyl Azolides : The hydrolytic resolution of trans-2-(3,4-difluorophenyl)cyclopropyl azolides, a key building block for Ticagrelor synthesis, was improved via enzymatic processes, indicating applications in pharmaceutical synthesis (Wang et al., 2019).
Cyclopropane-Based Drug Design
- Chiral Cyclopropane Units for Histamine Analogues : The design of chiral cyclopropanes as conformationally restricted analogues of histamine highlights the use of cyclopropane rings in drug design, enhancing understanding of bioactive conformations (Kazuta et al., 2002).
Mechanism of Action
Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s used as a drug, the mechanism of action would depend on the biological target. If it’s used in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .
Future Directions
Properties
IUPAC Name |
1-chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c1-6-4-7(6)2-3-8(10)5-9/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRMUIYPWRLUQZ-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1CCC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.